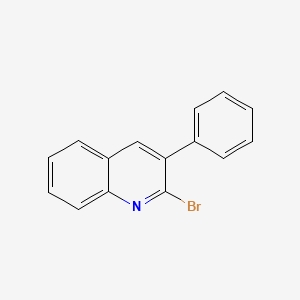

2-Bromo-3-phenylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZKZJSZBNTBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-3-phenylquinoline

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any experimental data for the physicochemical or biological properties of 2-Bromo-3-phenylquinoline. This suggests that the compound is not well-characterized in publicly available resources. The following guide is therefore based on computationally predicted data and a proposed synthetic methodology derived from established chemical principles.

Introduction

This compound is a halogenated derivative of the phenylquinoline scaffold. Phenylquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules. The introduction of a bromine atom and a phenyl group at the 2 and 3 positions of the quinoline ring, respectively, is expected to significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. These properties are critical determinants of a compound's potential as a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a summary of the predicted physicochemical properties of this compound and a proposed synthetic route for its preparation.

Predicted Physicochemical Properties

Due to the absence of experimental data, the physicochemical properties of this compound have been estimated using computational models. These predictions provide valuable insights for researchers and drug development professionals. The predicted data is summarized in Table 1.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₅H₁₀BrN | - |

| Molecular Weight | 284.15 g/mol | - |

| logP | 4.5 - 5.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Aqueous Solubility | Low | The high logP value suggests that the compound is likely to be poorly soluble in water. |

| pKa (most basic) | 1.5 - 2.5 | The quinoline nitrogen is weakly basic due to the electron-withdrawing effects of the aromatic system and the bromine atom. |

| Polar Surface Area | ~12.9 Ų | A small polar surface area is consistent with a lipophilic molecule. |

| Boiling Point | > 350 °C | Estimated to be high due to the rigid aromatic core and relatively high molecular weight. |

| Melting Point | Not readily predictable | Dependent on crystal lattice energy, which is difficult to predict accurately. |

Note: These values are computational estimates and should be confirmed by experimental determination.

Proposed Synthesis and Experimental Protocols

While no specific synthesis for this compound has been reported, a plausible synthetic route can be devised based on established methods for quinoline synthesis and modification. A potential approach involves a multi-step synthesis starting from readily available precursors.

3.1. Proposed Synthetic Route: Friedländer Annulation followed by Bromination

A common and effective method for synthesizing substituted quinolines is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This could be followed by a regioselective bromination.

Step 1: Synthesis of 3-Phenyl-2(1H)-quinolone (Intermediate 1)

A plausible starting point is the synthesis of 3-phenyl-2(1H)-quinolone from 2-aminobenzaldehyde and phenylacetic acid or its derivatives.

-

Reaction: 2-Aminobenzaldehyde is reacted with phenylacetic acid in the presence of a condensing agent such as acetic anhydride or polyphosphoric acid (PPA) at elevated temperatures.

-

Protocol:

-

Combine equimolar amounts of 2-aminobenzaldehyde and phenylacetic acid in a round-bottom flask.

-

Add an excess of acetic anhydride or PPA as the solvent and catalyst.

-

Heat the reaction mixture at 120-140 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford 3-phenyl-2(1H)-quinolone.

-

Step 2: Bromination of 3-Phenyl-2(1H)-quinolone to this compound (Target Compound)

The intermediate 3-phenyl-2(1H)-quinolone can then be converted to the target this compound using a brominating agent.

-

Reaction: The hydroxyl group at the 2-position of the quinolone tautomer is replaced with a bromine atom using a reagent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

-

Protocol:

-

In a dry flask under an inert atmosphere, suspend 3-phenyl-2(1H)-quinolone in a minimal amount of an anhydrous solvent like toluene or acetonitrile.

-

Add an excess of phosphorus oxybromide (POBr₃) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (around 110-120 °C) for several hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POBr₃.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

-

3.2. Characterization Methods

The synthesized this compound would be characterized using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the phenyl and quinoline protons and carbons in their expected chemical environments and splitting patterns.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring and the C-H vibrations of the aromatic rings. The absence of a C=O stretch would confirm the conversion of the quinolone intermediate.

Visualizations

4.1. Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

4.2. Signaling Pathways

No information regarding the biological activity or associated signaling pathways for this compound has been found in the scientific literature. Therefore, no signaling pathway diagrams can be provided at this time.

Conclusion

While experimental data for this compound is currently unavailable, this technical guide provides valuable predicted physicochemical properties and a plausible, detailed synthetic route for its preparation. The high lipophilicity and weak basicity suggested by the computational predictions indicate that this compound may exhibit interesting pharmacological properties, warranting its synthesis and further investigation. The proposed synthetic workflow offers a practical starting point for researchers interested in exploring the chemistry and potential applications of this novel phenylquinoline derivative. It is imperative that any synthesis is followed by thorough spectroscopic and physicochemical characterization to validate the predicted data.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-3-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 2-Bromo-3-phenylquinoline. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages high-quality crystallographic and spectroscopic data from closely related analogues to infer its structural characteristics. This approach, combining experimental data from similar compounds with established principles of structural chemistry, offers a robust predictive model for the core attributes of this compound.

Molecular Structure

The molecular structure of this compound consists of a quinoline ring system substituted with a bromine atom at the 2-position and a phenyl group at the 3-position. The quinoline core is a bicyclic aromatic heterocycle, while the phenyl group introduces an additional aromatic system. The covalent attachment of these substituents to the quinoline ring dictates the overall geometry and electronic properties of the molecule.

A key feature of the molecular structure is the dihedral angle between the plane of the quinoline ring and the plane of the phenyl ring. This angle is influenced by steric hindrance between the bromine atom at the 2-position and the hydrogen atoms on the phenyl ring, as well as electronic effects.

Predicted Molecular Structure of this compound

The following diagram illustrates the predicted molecular structure of this compound.

Caption: Predicted structure of this compound.

Conformational Analysis

The conformation of this compound is primarily defined by the rotational barrier around the C3-C(phenyl) single bond. The dihedral angle between the quinoline and phenyl rings is a critical parameter determining the three-dimensional shape of the molecule.

Based on the crystal structure of the closely related compound, 2-Bromo-5,7-dimethoxy-4-phenylquinoline, it is expected that the phenyl ring is not coplanar with the quinoline ring. In the analogue, two independent molecules in the asymmetric unit exhibit dihedral angles of 55.15(8)° and 66.34(8)° between the quinoline and phenyl rings. This significant twist is attributed to the steric repulsion between the substituent at the 2-position of the quinoline ring and the ortho-hydrogens of the phenyl ring. A similar non-planar conformation is therefore predicted for this compound.

Computational studies on substituted quinoline derivatives have also shown that the conformation is influenced by the electronic nature of the substituents. Density Functional Theory (DFT) calculations on similar systems have been used to determine optimized geometries and rotational energy barriers, which could provide further insight into the conformational preferences of this compound.[1][2][3]

Quantitative Structural Data (Inferred from Analogues)

The following tables summarize key quantitative data for the molecular structure of this compound, inferred from the crystal structure of 2-Bromo-5,7-dimethoxy-4-phenylquinoline and spectroscopic data of 2-phenylquinoline.

Table 1: Inferred Crystallographic Data for this compound

| Parameter | Value (Molecule A) | Value (Molecule B) |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 9.7698(2) | 9.7698(2) |

| b (Å) | 9.9799(3) | 9.9799(3) |

| c (Å) | 14.8076(4) | 14.8076(4) |

| α (°) | 93.499(1) | 93.499(1) |

| β (°) | 95.154(1) | 95.154(1) |

| γ (°) | 91.838(1) | 91.838(1) |

| Volume (ų) | 1434.22(7) | 1434.22(7) |

| Dihedral Angle (Quinoline-Phenyl) (°) | 55.15(8) | 66.34(8) |

Data from the crystal structure of 2-Bromo-5,7-dimethoxy-4-phenylquinoline.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons of the quinoline and phenyl rings are expected in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the bromine and phenyl substituents. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 120-150 ppm. The carbon bearing the bromine atom (C2) will be significantly shifted. |

| Mass Spec. | The molecular ion peak (M+) and characteristic isotopic pattern for bromine (M+ and M+2 in approximately 1:1 ratio) are expected. |

| IR | Characteristic peaks for C=C and C=N stretching of the quinoline ring, and C-H stretching and bending of the aromatic rings are expected. |

Predictions based on data for 2-phenylquinoline and other substituted quinolines.[4][5][6][7]

Experimental Protocols

While specific experimental protocols for this compound are not available, the following sections describe established methodologies for the synthesis and structural characterization of similar compounds.

Proposed Synthesis

A plausible synthetic route to this compound could involve a two-step process: the synthesis of 3-phenylquinoline followed by bromination.

Caption: Proposed synthesis of this compound.

Protocol for Suzuki-Miyaura Coupling (Adapted):

-

To a solution of 2-chloroquinoline in a suitable solvent (e.g., dioxane/water), add phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield 3-phenylquinoline.[8][9]

Protocol for Bromination (Adapted):

-

Dissolve 3-phenylquinoline in a suitable solvent (e.g., CCl₄ or CH₃CN).

-

Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction, extract the product, and purify by recrystallization or column chromatography to obtain this compound.[10]

Structural Characterization Workflow

The following workflow outlines the key experimental techniques for the structural elucidation of this compound.

Caption: Workflow for structural characterization.

Single-Crystal X-ray Diffraction (Adapted):

-

Grow single crystals of the purified compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

-

Mount a crystal on a goniometer head and place it on the diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation.

-

Process the data, solve the structure using direct methods, and refine the structure by full-matrix least-squares on F².

NMR Spectroscopy (General Protocol):

-

Dissolve a sample of the compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Conclusion

This technical guide provides a comprehensive overview of the predicted molecular structure and conformation of this compound based on a thorough analysis of data from closely related compounds. The key structural feature is the non-planar arrangement of the phenyl and quinoline rings, with an expected dihedral angle in the range of 55-67°. The provided experimental protocols for synthesis and characterization, adapted from established literature, offer a clear path for the future experimental validation of these predicted properties. This information is intended to be a valuable resource for researchers in medicinal chemistry and materials science working with substituted quinoline scaffolds.

References

- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. doaj.org [doaj.org]

- 4. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. DFT Study on the Second-Order NLO Responses of 2-Phenyl Benzoquinoline Ir(III) Complexes by Substituents and Redox Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-Bromo-3-phenylquinoline: A Technical Guide

Introduction

2-Bromo-3-phenylquinoline is a halogenated and arylated derivative of the quinoline heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science. The presence of the bromine atom at the 2-position and a phenyl group at the 3-position imparts unique electronic and steric properties to the molecule, making it a valuable intermediate for further synthetic transformations, such as cross-coupling reactions, to generate more complex molecular architectures. This technical guide provides a predicted spectroscopic profile (NMR, IR, MS) of this compound and a plausible experimental protocol for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds, including 2-phenylquinoline, 3-bromoquinoline, and other substituted quinolines.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.20 - 8.15 | m | - | H-4, H-5 |

| 7.85 - 7.75 | m | - | H-8 |

| 7.70 - 7.60 | m | - | H-6, H-7 |

| 7.55 - 7.45 | m | - | Phenyl-H (ortho, meta, para) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | C-8a |

| 142.0 | C-2 |

| 139.0 | Phenyl-C (ipso) |

| 137.5 | C-4 |

| 135.0 | C-3 |

| 130.5 | C-8 |

| 129.8 | Phenyl-C (ortho) |

| 129.0 | Phenyl-C (para) |

| 128.5 | Phenyl-C (meta) |

| 128.0 | C-4a |

| 127.8 | C-5 |

| 127.5 | C-7 |

| 127.0 | C-6 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | Aromatic C-H stretch |

| 1600 - 1580 | Strong | C=C aromatic ring stretch |

| 1550 - 1530 | Strong | C=N quinoline ring stretch |

| 1480 - 1460 | Medium | C=C aromatic ring stretch |

| 770 - 730 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene pattern) |

| 700 - 680 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| 1050 - 1000 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 285 | 98 | [M]⁺ (with ⁷⁹Br) |

| 287 | 100 | [M+2]⁺ (with ⁸¹Br) |

| 206 | 40 | [M - Br]⁺ |

| 178 | 25 | [M - Br - C₂H₂]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocol: Synthesis of this compound

The following is a plausible experimental protocol for the synthesis of this compound, adapted from general methods for the synthesis of 2-halo-3-arylquinolines.

Reaction Scheme:

A potential synthetic route involves the reaction of 2-chloro-3-phenylquinoline with an appropriate brominating agent, or a more direct approach from a suitable precursor. A common method for the synthesis of 2-haloquinolines is the Vilsmeier-Haack reaction followed by halogenation. An alternative is the cyclization of an appropriately substituted aniline derivative.

Example Protocol (from 3-phenylquinolin-2-one):

-

Starting Material Synthesis: 3-Phenylquinolin-2-one can be synthesized via the Conrad-Limpach reaction between aniline and ethyl benzoylacetate.

-

Bromination:

-

To a solution of 3-phenylquinolin-2-one (1.0 eq) in anhydrous phosphoryl bromide (PBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphoryl chloride (POCl₃) (excess), the mixture is heated at reflux for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and then a saturated sodium bicarbonate solution until the washings are neutral.

-

The crude product is dried under vacuum.

-

-

Purification:

-

The crude solid is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound.

-

Characterization: The purified product would then be characterized by the spectroscopic methods outlined above (NMR, IR, and MS) to confirm its identity and purity.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized compound like this compound using various spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide on the Solubility of 2-Bromo-3-phenylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Bromo-3-phenylquinoline

This compound is an aromatic heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 2-position and a phenyl group at the 3-position. The quinoline scaffold is a prominent feature in many biologically active compounds and functional materials. The presence of the bromo- and phenyl- substituents can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development for processes such as formulation and delivery.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. To facilitate research and development involving this compound, it is essential for investigators to determine its solubility profile. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Experimental Solubility of this compound in Organic Solvents at Various Temperatures

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Ethanol | 25 | |||

| e.g., Ethanol | 50 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Dichloromethane | 40 | |||

| e.g., Acetone | 25 | |||

| e.g., Acetone | 50 | |||

| e.g., Toluene | 25 | |||

| e.g., Toluene | 75 | |||

| e.g., Hexane | 25 | |||

| e.g., Hexane | 50 | |||

| e.g., Dimethyl Sulfoxide | 25 | |||

| e.g., Dimethyl Sulfoxide | 75 | |||

| e.g., N,N-Dimethylformamide | 25 | |||

| e.g., N,N-Dimethylformamide | 75 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that saturation is reached.

-

Place the sealed container in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a specified time (e.g., 2 hours) at the constant temperature of the shaker bath.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask containing the dried residue.

-

The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty flask.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic/Chromatographic Method (for higher accuracy):

-

Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Record the solubility value, the solvent used, and the temperature of the experiment in a structured format, such as the one provided in Table 1.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

A Technical Guide to the Discovery and Historical Synthesis of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in heterocyclic chemistry and medicinal chemistry, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth exploration of the discovery and historical synthesis of substituted quinolines, offering a valuable resource for researchers and professionals in drug development. We will delve into the seminal discoveries that first brought this important heterocycle to light and detail the classical synthetic methodologies that have enabled the creation of a diverse range of quinoline derivatives. This document presents detailed experimental protocols for key historical syntheses, summarizes quantitative data in comparative tables, and provides visualizations of reaction pathways to facilitate a deeper understanding of these foundational reactions.

The Dawn of Quinoline: Discovery and Structural Elucidation

Quinoline was first isolated in 1834 by the German chemist Friedlieb Ferdinand Runge from coal tar, a complex mixture of organic compounds.[1] Initially named "leukol" (from Greek, meaning "white oil"), its true chemical nature remained a mystery for several decades.[2] In 1842, Charles Gerhardt obtained a compound he named "Chinolein" or "Chinoilin" by the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide.[2] It was later recognized that Runge's leukol and Gerhardt's chinolein were, in fact, the same compound.

The correct molecular structure of quinoline as a fused benzene and pyridine ring system was proposed by August Kekulé in 1869, a significant breakthrough that paved the way for systematic synthetic efforts.[1] This understanding of its structure was crucial for the subsequent development of synthetic methods to produce quinoline and its derivatives in the laboratory, moving beyond reliance on natural sources.

Foundational Syntheses of the Quinoline Core

The late 19th century witnessed a flurry of activity in the development of synthetic routes to the quinoline core. These classical named reactions, many of which are still in use today in modified forms, laid the groundwork for the vast field of quinoline chemistry.

The Skraup Synthesis (1880)

The Skraup synthesis is a classic and versatile method for the synthesis of quinolines, first reported by Czech chemist Zdenko Hans Skraup in 1880.[3] The reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[3][4][5] The reaction is notoriously exothermic and requires careful temperature control.[6]

Detailed Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline [6]

-

Reactants:

-

3-Nitro-4-aminoanisole: 588 g (3.5 moles)

-

Arsenic oxide (powdered): 588 g (2.45 moles)

-

Glycerol (U.S.P.): 1.2 kg (950 ml, 13 moles)

-

Concentrated Sulfuric Acid (sp. gr. 1.84): 315 ml (579 g, 5.9 moles) initially, then an additional 128 ml (236 ml)

-

Concentrated Ammonium Hydroxide (sp. gr. 0.9): 1.8 L (1580 g)

-

Crushed Ice: 3.5 kg

-

Benzene

-

-

Procedure:

-

In a 5-L three-necked round-bottomed flask, a homogeneous slurry is made by mixing the arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.

-

The flask is equipped with a mechanical stirrer and a dropping funnel containing the initial portion of concentrated sulfuric acid.

-

The sulfuric acid is added dropwise over 30–45 minutes with good stirring, allowing the temperature to rise to 65–70°C.

-

The flask is then set up for vacuum distillation and heated in an oil bath to 105–110°C to remove water, with the loss in weight being monitored.

-

After water removal, the reaction is cooled to 115°C, and the additional sulfuric acid is added dropwise over 2.5–3.5 hours, maintaining a temperature of 117–119°C.

-

The reaction is held at 120°C for 4 hours and then at 123°C for 3 hours.

-

The mixture is cooled, diluted with water, and then poured into a mixture of ammonium hydroxide and ice with stirring.

-

The precipitated crude product is filtered, washed with water, and then extracted with hot benzene.

-

The benzene is removed by distillation, and the residue is recrystallized from ethanol.

-

-

Yield: 60–66% of 6-methoxy-8-nitroquinoline.

Reaction Pathway:

Caption: Skraup Synthesis Pathway

The Doebner-von Miller Reaction (1881)

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol condensation of two carbonyl compounds.[2][7] This method allows for the synthesis of a wider range of substituted quinolines.[7] The reaction is typically catalyzed by Brønsted or Lewis acids.[7]

Detailed Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [8]

-

Reactants:

-

Aniline hydrochloride

-

Acetaldehyde solution

-

Zinc chloride (ZnCl₂)

-

Slaked lime (Calcium hydroxide)

-

-

Procedure:

-

Aniline hydrochloride is reacted with an acetaldehyde solution.

-

Zinc chloride is then added to the reaction mixture. The reaction is known to be vigorous and may require external cooling. The mixture is typically heated for several hours (e.g., 7 hours).

-

After the reaction is complete, the mixture is basified with slaked lime.

-

The product, 2-methylquinoline, is isolated by steam distillation.

-

The organic layer of the distillate is separated, and the aqueous layer can be extracted with a solvent like chloroform to recover dissolved product.

-

-

Yield: Varies depending on specific conditions and scale.

Reaction Pathway:

Caption: Doebner-von Miller Reaction Pathway

The Combes Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization.[9]

Detailed Experimental Protocol: General Procedure for 2,4-Disubstituted Quinolines

-

Reactants:

-

Substituted Aniline (1 equivalent)

-

β-Diketone (e.g., acetylacetone) (1-1.2 equivalents)

-

Acid catalyst (e.g., concentrated H₂SO₄, polyphosphoric acid)

-

-

Procedure:

-

The aniline and β-diketone are mixed, often without a solvent.

-

The acid catalyst is added cautiously.

-

The mixture is heated, with the temperature and time being dependent on the specific substrates and catalyst used.

-

After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., NaOH or NH₄OH).

-

The precipitated product is collected by filtration, washed with water, and purified by recrystallization or chromatography.

-

-

Yield: Varies widely based on substrates and conditions.

Reaction Pathway:

Caption: Combes Synthesis Pathway

The Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward method for producing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1][11] The reaction can be catalyzed by either acid or base.[11][12]

Detailed Experimental Protocol: General Procedure [12]

-

Reactants:

-

2-Aminoaryl aldehyde or ketone (1 equivalent)

-

Carbonyl compound with an α-methylene group (1-1.2 equivalents)

-

Catalyst (e.g., NaOH, KOH, H₂SO₄, p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, toluene)

-

-

Procedure:

-

The 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound are dissolved in a suitable solvent.

-

The catalyst is added to the mixture.

-

The reaction is heated to reflux for a period of time, monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after removal of the solvent.

-

Purification is typically achieved by recrystallization.

-

-

Yield: Generally good to excellent, depending on the substrates.

Reaction Pathway:

Caption: Friedländer Synthesis Pathway

The Pfitzinger Reaction (1886)

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a strong base.[13] The reaction proceeds via the base-catalyzed ring-opening of isatin to form an isatoic acid derivative, which then condenses with the carbonyl compound.[13]

Detailed Experimental Protocol: Synthesis of 2,3-Dimethylquinoline-4-carboxylic acid [3]

-

Reactants:

-

Isatin: 30.38 g (approx. 0.2 moles)

-

50% Sodium Hydroxide solution: 130 ml

-

Water: 450 ml

-

Butanone: 60 ml

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

Isatin is dissolved in a solution of sodium hydroxide in water and stirred until the color changes from deep purple to light straw brown.

-

Butanone is added, and the mixture is refluxed for 8 hours.

-

The reaction mixture is poured into a large bowl and boiled to remove excess butanone.

-

The solution is diluted with water and partially neutralized to pH 7 with concentrated hydrochloric acid.

-

After filtering any tarry material, the warm solution is acidified to pH 2 with concentrated hydrochloric acid to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

-

Yield: Approximately 89%

Reaction Pathway:

References

- 1. organicreactions.org [organicreactions.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry-online.com [chemistry-online.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. iipseries.org [iipseries.org]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

Reactivity of the C-Br Bond in 2-Bromo-3-phenylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and catalysis. The introduction of substituents at various positions of the quinoline ring allows for the fine-tuning of its physicochemical and biological properties. 2-Bromo-3-phenylquinoline is a versatile building block that offers a reactive handle at the C2 position for the introduction of diverse functionalities through cross-coupling reactions. The carbon-bromine (C-Br) bond at the electron-deficient C2 position of the quinoline nucleus is particularly susceptible to palladium-catalyzed transformations, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, focusing on key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

General Reactivity Profile

The C-Br bond in this compound is activated towards oxidative addition to a low-valent palladium(0) complex, which is the initial step in most cross-coupling catalytic cycles. The electron-withdrawing nature of the quinoline nitrogen atom enhances the electrophilicity of the C2 position, making the C-Br bond more reactive than a C-Br bond on a simple benzene ring. The presence of the phenyl group at the C3 position may exert some steric influence on the approaching catalyst and coupling partner, but it is not expected to significantly hinder the reactivity of the C2 position. The following sections will delve into the specifics of the most common and synthetically useful cross-coupling reactions involving this substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C2 position.

Quantitative Data

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 82 |

| 3 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 88 |

| 4 | 2,5-Dibromo-3-hexylthiophene | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |

Experimental Protocol (General)

A representative procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle is as follows[1]:

-

To a reaction vessel, add the bromo-heterocycle (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added.

-

The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Signaling Pathway Diagram

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals. For this compound, this would allow the introduction of primary or secondary amines at the C2 position.

Quantitative Data

While specific data for this compound is unavailable, the following table presents data for the Buchwald-Hartwig amination of other bromo-heterocycles, which can serve as a predictive model.[3][4]

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 6,7-Dibromo-5,8-quinolinequinone | Aniline | Pd(OAc)₂ (0.05) | BrettPhos (0.15) | K₂CO₃ | EtOH/H₂O | Reflux | 0.5 | 92 |

| 2 | 6,7-Dichloro-5,8-quinolinequinone | 4-Nitroaniline | Pd(OAc)₂ (0.05) | BrettPhos (0.15) | K₂CO₃ | EtOH/H₂O | Reflux | 0.5 | 84 |

| 3 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOBuᵗ | Toluene | 80 | 4 | 60 |

Experimental Protocol (General)

A general procedure for the Buchwald-Hartwig amination is as follows[3][4]:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%), a phosphine ligand (e.g., BINAP, XPhos, or BrettPhos; 2-4 mol%), and a strong base (e.g., NaOBuᵗ or K₂CO₃; 1.5-2.0 equiv).

-

Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

-

The reaction mixture is heated to the specified temperature (typically 80-110 °C) with stirring.

-

The reaction progress is monitored by an appropriate analytical technique (TLC, LC-MS).

-

After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and quenched with water or a saturated aqueous solution of ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated in vacuo.

-

The residue is purified by flash column chromatography.

Signaling Pathway Diagram

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction would enable the introduction of various alkynyl groups at the C2 position of this compound, providing access to precursors for more complex molecules.

Quantitative Data

Specific quantitative data for the Sonogashira coupling of this compound is not available. However, the data for the coupling of 2-amino-3-bromopyridines provides a good reference for expected outcomes.[5]

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 |

| 2 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 94 |

| 3 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 |

Experimental Protocol (General)

A general procedure for the Sonogashira coupling is as follows[5]:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂; 1-5 mol%), a copper(I) co-catalyst (e.g., CuI; 2-10 mol%), and a ligand if required (e.g., PPh₃).

-

Add a degassed solvent (e.g., DMF or THF) and stir for a few minutes.

-

Add the aryl bromide (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and a base (e.g., Et₃N or piperidine).

-

Heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Signaling Pathway Diagram

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. For this compound, this would allow for the introduction of vinyl groups at the C2 position, which are versatile intermediates for further synthetic transformations.

Quantitative Data

Specific data for the Heck reaction of this compound is not available. The table below shows representative data for the Heck reaction of aryl bromides with alkenes.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 100 | 3 | 95 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMF | 140 | 24 | 85 |

| 3 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | AcONa | Ethanol | 140 (mw) | 0.5 | 51 |

Experimental Protocol (General)

A general procedure for the Heck reaction is as follows:

-

A reaction vessel is charged with the aryl bromide (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or Pd/C; 1-5 mol%), a ligand if necessary (e.g., a phosphine ligand), and a base (e.g., Et₃N, NaOAc, or K₂CO₃; 1.2-2.0 equiv).

-

Anhydrous solvent (e.g., DMF, acetonitrile, or toluene) is added.

-

The mixture is heated to the required temperature (typically 80-140 °C).

-

The reaction is monitored until completion.

-

After cooling, the reaction mixture is filtered (if a heterogeneous catalyst is used), diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Signaling Pathway Diagram

Caption: Catalytic cycle of the Heck reaction.

Conclusion

This compound is a valuable synthetic intermediate with a highly reactive C-Br bond at the C2 position. This reactivity can be harnessed through a variety of palladium-catalyzed cross-coupling reactions to introduce a wide array of functional groups. While specific literature on the cross-coupling reactions of this compound is sparse, the established methodologies for other bromo-heterocycles provide a robust framework for the development of synthetic routes utilizing this versatile building block. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as detailed in this guide, represent powerful tools for the derivatization of the 2-position of the 3-phenylquinoline scaffold, opening avenues for the discovery of new chemical entities with potential applications in drug discovery and materials science. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]

- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Brominated Quinolines: A Technical Guide to Their Diverse Applications

For Immediate Release

A comprehensive technical guide detailing the burgeoning potential of novel brominated quinolines has been released, targeting researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of their applications in medicinal chemistry, materials science, and catalysis, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

The strategic incorporation of bromine atoms into the quinoline scaffold has unlocked a new frontier in chemical research, yielding compounds with remarkable and diverse functionalities. This guide serves as a critical resource for understanding and harnessing the potential of these novel molecules.

Medicinal Chemistry: A New Wave of Therapeutic Agents

Brominated quinolines have emerged as a promising class of compounds in medicinal chemistry, demonstrating significant potential in the development of new therapeutic agents. Extensive research has highlighted their potent anticancer, antimicrobial, and antiviral activities.

Anticancer Applications

A significant body of research has focused on the anticancer properties of brominated quinolines. These compounds have been shown to exhibit potent cytotoxic and antiproliferative effects against a range of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as DNA replication and cell migration, and the induction of programmed cell death (apoptosis).

One notable mechanism is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair.[1] Certain brominated quinolines have demonstrated significant inhibitory effects on this enzyme, leading to cancer cell death.[1] Furthermore, several novel brominated methoxyquinolines and nitrated bromoquinolines have been synthesized and have shown considerable antiproliferative activity.[1]

The antiproliferative effects of these compounds have been quantified using various assays, with IC50 values indicating their potency.

| Compound Name | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 | 5.45 | [1] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa | 9.6 | [1] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 | 7.8 | [1] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6 | 15.2 | [1] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | HeLa | 21.4 | [1] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | HT29 | 18.7 | [1] |

| 6,8-dibromo-5-nitroquinoline (17) | C6 | 12.3 | [1] |

| 6,8-dibromo-5-nitroquinoline (17) | HeLa | 16.8 | [1] |

| 6,8-dibromo-5-nitroquinoline (17) | HT29 | 14.5 | [1] |

Table 1: Anticancer Activity of Selected Brominated Quinolines

The induction of apoptosis is another key mechanism through which brominated quinolines exert their anticancer effects. This is often confirmed through DNA laddering assays, which visualize the characteristic fragmentation of DNA that occurs during apoptosis.[1]

Materials Science: Illuminating the Future of Displays

In the realm of materials science, brominated quinolines are being explored for their unique photophysical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs). The introduction of bromine atoms can influence the electronic properties of the quinoline core, leading to materials with desirable fluorescence characteristics.

For instance, 5,7-dibromo-8-hydroxyquinoline has been investigated as a fluorescent material in the light-emitting layer of OLEDs.[2] Devices fabricated with this material have demonstrated emission in the UV region, highlighting its potential for specialized lighting applications.[2]

| Compound | Application | Performance Metric | Reference |

| 5,7-dibromo-8-hydroxyquinoline | OLED Emitter | UV Emission | [2] |

| Trifluoromethylated quinoline-phenol Schiff bases | Fluorescent Probes | Quantum Yields (Φf) in CHCl3: 0.12–0.80 | [3] |

Table 2: Photophysical and OLED Performance Data of Selected Brominated Quinolines

Catalysis: Driving Chemical Transformations

The utility of brominated quinolines extends into the field of catalysis, where they can serve as versatile ligands for transition metal catalysts. The electronic and steric properties of the quinoline ring, modified by bromine substitution, can be fine-tuned to enhance the activity and selectivity of catalytic reactions.

Palladium complexes featuring brominated quinoline ligands have shown promise in facilitating cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The use of brominated quinoline-based catalysts has been reported to afford high yields in these transformations.

| Catalytic Reaction | Brominated Quinoline Ligand/Precursor | Catalyst System | Yield (%) | Reference |

| Suzuki Coupling | 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines | PdCl2(PPh3)2 | 68-82 | [4] |

| Heck Reaction | Quinoline-8-carboxylate | Pd(OAc)2 | High | [5] |

Table 3: Catalytic Applications of Brominated Quinolines

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to work with brominated quinolines.

Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline (7)

Materials:

-

6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (3)

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

Procedure:

-

A solution of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (3) (100 mg, 0.41 mmol) in CHCl₃ (15 mL) is prepared.

-

A solution of bromine (347 mg, 2.17 mmol) in CHCl₃ (5 mL) is added to the first solution over 5 minutes at room temperature, protected from light.

-

The reaction mixture is left to react for 5 days, or until all the bromine is consumed.

-

The resulting product, 3,5,6,7-tetrabromo-8-methoxyquinoline (7), is purified. The yield is approximately 74%.[1]

Antiproliferative Activity Assay (BCPE Assay)

Materials:

-

Cancer cell lines (e.g., C6, HeLa, HT29)

-

Brominated quinoline compounds

-

BrdU Cell Proliferation ELISA kit

-

96-well culture plates

-

Supplemented DMEM

Procedure:

-

Seed cancer cells into a 96-well culture plate at a density of 3 x 10³ cells in 100 µL of supplemented DMEM.

-

Expose the cells to increasing concentrations of the brominated quinoline compounds (typically ranging from 5 to 75 µg/mL). A reference compound like 5-FU is used as a positive control.

-

Follow the protocol for the BrdU Cell Proliferation ELISA kit to assess cell proliferation. This typically involves adding a BrdU labeling solution, followed by fixation, denaturation, and incubation with anti-BrdU antibodies.

-

Measure the absorbance using a microplate reader to determine the extent of cell proliferation.

-

Calculate the IC50 values, which represent the concentration of the compound that inhibits cell proliferation by 50%.[1]

DNA Laddering Assay for Apoptosis

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer

-

Chloroform-isoamyl alcohol

-

Ethanol

-

RNase A

-

Proteinase K

-

Agarose gel

-

Ethidium bromide

Procedure:

-

Harvest cells, including floating apoptotic cells from the culture medium.

-

Lyse the cells using a lysis buffer and incubate.

-

Extract the DNA using a chloroform-isoamyl alcohol mixture.

-

Precipitate the DNA with ethanol.

-

Treat the DNA extract with RNase A and Proteinase K to remove RNA and protein contamination.

-

Perform agarose gel electrophoresis on the purified DNA samples.

-

Stain the gel with ethidium bromide and visualize the DNA under UV light.

-

The presence of a "ladder" of DNA fragments (multiples of 180-200 base pairs) indicates apoptosis.

Wound Healing Assay

Materials:

-

Confluent monolayer of cells (e.g., HT29)

-

Pipette tip or other scratching tool

-

Culture medium with and without the test compound

-

Microscope with time-lapse imaging capabilities

Procedure:

-

Create a "scratch" or wound in a confluent cell monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells and debris.

-

Replace the medium with fresh medium, with or without the brominated quinoline compound to be tested.

-

Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Analyze the images to measure the rate of wound closure, which is indicative of cell migration. The area of the wound can be quantified using image analysis software.

-

Compare the rate of wound closure in treated cells to that of untreated control cells to determine the effect of the compound on cell migration.[1]

Conclusion

Novel brominated quinolines represent a versatile and powerful class of compounds with significant potential across multiple scientific disciplines. Their demonstrated efficacy as anticancer agents, coupled with their emerging applications in materials science and catalysis, underscores the importance of continued research in this area. This technical guide provides a foundational resource for scientists and researchers to explore and expand upon the exciting opportunities presented by these fascinating molecules.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Heck Reaction [organic-chemistry.org]

A Comprehensive Review of 2-Bromo-3-phenylquinoline and its Analogs: Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of bromine and phenyl substituents onto the quinoline ring system, specifically at the 2- and 3-positions, gives rise to a class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive review of the available literature on 2-bromo-3-phenylquinoline and its analogs, focusing on their synthesis, chemical properties, and biological evaluation.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives primarily relies on multi-step synthetic sequences. A key strategy involves the construction of a 3-phenylquinolin-2-one precursor, followed by bromination.

General Synthetic Workflow

Caption: General synthetic workflow for this compound and its analogs.

A common approach to synthesize the 3-phenyl-2-quinolone core is through the reaction of an aniline with a β-ketoester bearing a phenyl group at the α-position. Subsequent bromination using reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide and phosphorus pentabromide (PBr₃/PBr₅) yields the desired this compound.

Alternatively, Suzuki-Miyaura cross-coupling reactions provide a versatile method for introducing the phenyl group. This typically involves the coupling of a di-halo-quinoline, such as 2,3-dibromoquinoline, with phenylboronic acid in the presence of a palladium catalyst.[1] The regioselectivity of this reaction can be influenced by the reaction conditions and the specific catalyst and ligands employed.

Key Experimental Protocols

Synthesis of 3-Bromoquinoline Derivatives (Illustrative Protocol):

A regioselective synthesis of 3-bromoquinoline derivatives can be achieved through a formal [4+2]-cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide, and a 1-bromoalkyne.[2]

-

An arylmethyl azide (1.0 equivalent) is dissolved in dry dichloroethane (DCE) under an argon atmosphere.

-

Trifluoromethanesulfonic acid (TfOH) (1.0 equivalent) is added, and the mixture is stirred for 5 minutes at room temperature.

-

The 1-bromoalkyne (2.0 equivalents) is then added to the solution.

-

The reaction is stirred overnight and then quenched with a saturated sodium bicarbonate (NaHCO₃) solution.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[2]

Suzuki-Miyaura Cross-Coupling (General Conditions):

The coupling of a bromoquinoline with phenylboronic acid is a widely used method.[1][3]

-

To a reaction vessel containing the bromoquinoline (1.0 equivalent) and phenylboronic acid (1.2-1.5 equivalents) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃).

-

A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is worked up by extraction with an organic solvent, and the product is purified by column chromatography.

Biological Activities of this compound Analogs

The existing literature suggests that quinoline derivatives possessing bromo and phenyl substituents exhibit a range of biological activities, including antimicrobial and anticancer properties. While specific data for this compound is limited, the activities of related analogs provide valuable insights into its therapeutic potential.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of substituted quinolines. The introduction of a halogen, such as bromine, can enhance the antimicrobial properties of a compound.[4] For instance, certain 2-phenylquinoline derivatives have shown good activity against both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus.[5] The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial activity.

Table 1: Antimicrobial Activity of Selected Quinolone Analogs

| Compound | Organism | MIC (µg/mL) | Reference |

| QQ1 | S. aureus | 1.22 | [6] |

| QQ2 | S. aureus | 2.44 | [6] |

| QQ5 | S. aureus | 1.22 | [6] |

| QQ6 | S. aureus | 1.22 | [6] |

| QQ2 | E. faecalis | 19.53 | [6] |

| QQ3 | E. faecalis | 19.53 | [6] |

| QQ5 | E. faecalis | 19.53 | [6] |

| QQ6 | E. faecalis | 19.53 | [6] |

Note: QQ denotes quinolinequinone analogs. Data for this compound is not explicitly available and is inferred from related structures.

Anticancer Activity

For example, certain 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been evaluated for their ability to target G-quadruplexes, which are considered potential targets for the development of anticancer agents.[7]

Logical Workflow for Biological Evaluation

Caption: Logical workflow for the biological evaluation of this compound analogs.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for this compound is yet to be established, some general trends can be inferred from the broader class of quinoline derivatives. The position and nature of substituents on both the quinoline core and the phenyl ring can significantly impact biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring can influence the anticancer activity of some quinoline-based compounds. Further derivatization of the this compound scaffold, for example, by replacing the bromine atom with various amine or heterocyclic moieties, could lead to the discovery of novel compounds with enhanced therapeutic properties.

Conclusion and Future Directions

This compound represents an interesting and underexplored scaffold in medicinal chemistry. The synthetic methodologies for its preparation are accessible, primarily through the construction of a 3-phenyl-2-quinolone intermediate followed by bromination, or via palladium-catalyzed cross-coupling reactions. While direct biological data for this specific compound is scarce, the known antimicrobial and anticancer activities of its analogs suggest that it is a promising starting point for the development of new therapeutic agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This would involve the variation of substituents on the phenyl ring and the quinoline core to establish clear structure-activity relationships. Detailed mechanistic studies to elucidate the mode of action of the most potent compounds will be crucial for their further development as potential drug candidates. The exploration of this chemical space holds significant promise for the discovery of novel molecules with important therapeutic applications.

References

- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of Substituted Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward and versatile chemical reaction for the synthesis of quinoline and its derivatives.[1][2][3] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis.[2][4][5] The resulting quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products, pharmaceuticals, and biologically active compounds.[5][6][7][8] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[7][8][9]

These notes provide an overview of the Friedländer synthesis, its applications in drug development, detailed experimental protocols, and a summary of various catalytic systems.

Application Notes

Versatility and Scope: The primary strength of the Friedländer synthesis lies in its simplicity and the diversity of the substituted quinolines it can produce. The reaction accommodates a wide range of starting materials, allowing for the introduction of various functional groups onto the quinoline core. This flexibility is crucial for drug discovery, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[9]

Pharmacological Significance: Quinolines are a cornerstone in pharmaceutical chemistry.[7][8] The fusion of a benzene ring with a pyridine ring creates a scaffold that can interact with numerous biological targets.[7][10] Marketed drugs containing the quinoline moiety, such as the antimalarial chloroquine and the antibacterial ciprofloxacin, highlight its therapeutic importance.[7] Research has shown that substituted quinolines can act as inhibitors of bacteria, viruses, parasites, and cancer cell proliferation, as well as modulators of inflammation and neurodegenerative diseases like Alzheimer's.[7][11]

Modern Catalytic Approaches: While classic Friedländer reactions were often performed at high temperatures with strong acids or bases, modern advancements have introduced milder and more efficient catalytic systems.[4][12] These include:

-

Lewis Acids: Catalysts like neodymium(III) nitrate hexahydrate have been shown to be effective.[1][13]

-

Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and trifluoroacetic acid are commonly used.[1][13]

-

Iodine: Molecular iodine serves as a highly efficient catalyst for the annulation process.[1][13]

-

Heterogeneous Catalysts: Solid-supported catalysts such as Amberlyst-15 resin, Nafion, and metal-organic frameworks (MOFs) offer advantages like easy separation and reusability, aligning with green chemistry principles.[3][13]

-

Solvent-Free and Microwave-Assisted Reactions: To enhance efficiency and reduce environmental impact, the synthesis has been adapted to run under solvent-free conditions, sometimes accelerated by microwave irradiation.[4][6][13]

Reaction Mechanism and Experimental Workflow

The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions. The first involves an initial aldol condensation between the two carbonyl reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol condensation to yield the quinoline product.[1]

Caption: General Mechanism of the Friedländer Synthesis.

A typical workflow for synthesizing and evaluating quinoline derivatives involves synthesis, purification, characterization, and subsequent biological screening to identify lead compounds for drug development.

Caption: Experimental Workflow for Quinoline Synthesis & Screening.

Experimental Protocols

Protocol 1: General Procedure for p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis under Solvent-Free Conditions

This protocol is a general method adapted from procedures using p-TsOH as a catalyst.[13]

Materials:

-

2-aminoaryl aldehyde or ketone (1.0 mmol)

-

Active methylene carbonyl compound (1.2 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (10 mol%)

-

Round-bottom flask

-

Magnetic stirrer and hot plate

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask, add the 2-aminoaryl aldehyde or ketone (1.0 mmol), the active methylene compound (1.2 mmol), and p-TsOH (0.1 mmol).

-

Heat the mixture at 80-100 °C with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dissolve the residue in ethyl acetate (20 mL).

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the desired substituted quinoline.

-

Characterize the final product using NMR, MS, and FT-IR spectroscopy.[6]

Protocol 2: One-Pot Synthesis of 3-Unsubstituted and 2,3-Disubstituted Quinolines

This protocol is based on a one-pot modification involving the lithiation of N-pivaloylanilines.[14]

Materials:

-

N-pivaloylaniline (2.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

sec-Butyllithium (sec-BuLi) (1.3 M in hexanes, 4.75 mL, 6.2 mmol)

-

N,N-Dimethylformamide (DMF), freshly distilled (3.71 mmol)

-

Carbonyl compound (ketone or aldehyde) (2.5 mmol)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (15% solution in toluene, 6.6 mL, 4.95 mmol)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the appropriate pivaloylaniline (2.5 mmol) in anhydrous THF (10 mL).

-

Cool the solution to 0 °C and add sec-BuLi (6.2 mmol) dropwise. Stir the mixture for 2 hours at 0 °C.

-

Add freshly distilled DMF (3.71 mmol) dropwise to the reaction mixture.

-

Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Cool the mixture back to 0 °C and add the carbonyl compound (2.5 mmol) followed by the KHMDS solution (4.95 mmol) over 10 minutes.

-

Allow the reaction to warm to room temperature and maintain for 2 hours.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain the desired quinoline derivative.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Friedländer synthesis. The following table summarizes data from various studies to illustrate these effects.